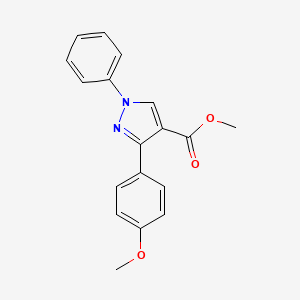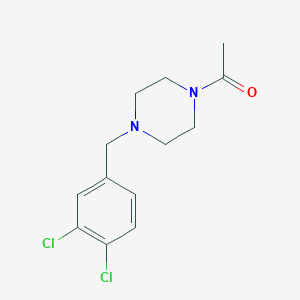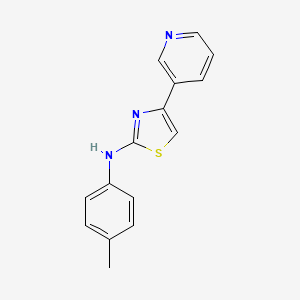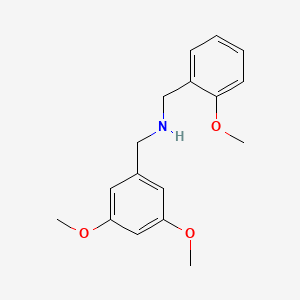![molecular formula C14H11ClN2O2S B5684404 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5684404.png)
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole, also known as CBSB, is a chemical compound that has gained significant attention in the field of scientific research. It is a benzimidazole derivative that has been studied for its potential use in various biological applications.
Wirkmechanismus
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole is not fully understood. However, it has been suggested that 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a complex of proteins that is involved in the degradation of intracellular proteins. 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has been shown to exhibit antitumor and anti-inflammatory effects in various in vitro and in vivo models. It has also been shown to have antioxidant activity and to inhibit the growth of bacteria and fungi. However, the potential side effects of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole on normal cells and tissues have not been fully investigated.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity. However, the potential side effects of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole on normal cells and tissues must be carefully considered when designing experiments. Additionally, the mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions of research for 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole. One potential area of study is the development of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole derivatives with improved potency and selectivity. Another area of study is the investigation of the potential side effects of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole on normal cells and tissues. Additionally, the mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole should be further elucidated to better understand its biological activity. Finally, the potential use of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole in combination with other drugs for the treatment of cancer and inflammatory diseases should be investigated.
Synthesemethoden
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole can be synthesized using a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with o-phenylenediamine. The resulting intermediate is then reacted with methyl iodide to form 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole. The purity of the synthesized 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has been studied for its potential use in various biological applications. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-16-13-4-2-3-5-14(13)17(10)20(18,19)12-8-6-11(15)7-9-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHLIVKYTPTQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5684323.png)
![4-(1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}piperidin-3-yl)benzoic acid](/img/structure/B5684330.png)
![3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5684336.png)
![2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5684356.png)
![2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5684372.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5684381.png)
![7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684391.png)


![3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B5684411.png)
![2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-N-methyl-2-phenylacetamide](/img/structure/B5684413.png)

![N-{(3R,5S)-1-benzyl-5-[(ethylamino)carbonyl]pyrrolidin-3-yl}-6-methylnicotinamide](/img/structure/B5684430.png)
